molecular formula C13H17ClN2OS B1500738 2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride CAS No. 1185319-42-9

2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride

Cat. No.: B1500738
CAS No.: 1185319-42-9
M. Wt: 284.81 g/mol
InChI Key: GFOFJRNFUGJHIU-UHFFFAOYSA-N
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Description

Introduction to 2-(Piperidin-3-ylmethoxy)-benzothiazole Hydrochloride

Chemical Identity and Nomenclature

This compound (CAS: 1185319-42-9) is a heterocyclic compound characterized by a benzothiazole core substituted with a piperidin-3-ylmethoxy group at the 2-position. Key identifiers include:

  • Molecular formula : C₁₃H₁₇ClN₂OS
  • Molecular weight : 284.81 g/mol
  • Synonyms : 2-(piperidin-3-ylmethoxy)-1,3-benzothiazole hydrochloride; 2-(3-Piperidinylmethoxy)benzothiazole hydrochloride.

The structure comprises a benzothiazole ring (fused benzene and thiazole moieties) linked via an ether bond to a piperidin-3-ylmethyl group, with a hydrochloride counterion enhancing solubility.

Table 1: Physicochemical Properties
Property Value Source
Molecular Formula C₁₃H₁₇ClN₂OS
Molecular Weight 284.81 g/mol
CAS Number 1185319-42-9
Purity (Commercial) ≥ 95%

Historical Context in Heterocyclic Chemistry Research

The development of This compound aligns with broader trends in heterocyclic chemistry:

  • Benzothiazole Evolution :

    • Benzothiazoles were first synthesized in the early 20th century via cyclization of 2-aminobenzenethiols.
    • Their pharmacological potential was recognized in the 1950s, with derivatives like riluzole (a dopamine agonist) entering clinical use.
    • Modern research focuses on modifying substituents to enhance bioactivity, particularly at the 2-position.
  • Piperidine Derivatives :

    • Piperidines are widely used in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding.
    • Their incorporation into benzothiazole scaffolds aims to balance lipophilicity and hydrogen-bonding capacity for improved drug-likeness.
  • Synthetic Advances :

    • The compound is synthesized via nucleophilic substitution, typically between 2-hydroxybenzothiazole and 3-chloropiperidine under basic conditions (e.g., K₂CO₃ in DMF).
    • Microwave-assisted reactions have been employed to optimize yields and reduce reaction times.

Significance in Medicinal Chemistry and Drug Discovery

This compound demonstrates multifaceted pharmacological potential, as evidenced by its structural analogs and derivatives:

Anticancer Activity

Benzothiazole-piperidine hybrids are actively investigated for their anticancer properties:

  • Mechanisms :
    • Cell Cycle Arrest : Analogous compounds (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide) induce apoptosis and G2/M phase arrest in A549 lung cancer cells.
    • AKT/ERK Inhibition : Derivatives like B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) suppress AKT and ERK signaling, critical pathways in tumor survival.
  • Experimental Data :
    • IC₅₀ Values : Piperazine-substituted benzothiazoles (e.g., 16 , 17 ) exhibit cytotoxicity against DU-145 prostate cancer cells (CC₅₀ = 8–9 µM).
    • Broad-Spectrum Efficacy : B7 shows growth inhibition across A431 (skin), A549 (lung), and H1299 (lung) cell lines.
Table 2: Biological Activities of Related Benzothiazole-Piperidine Derivatives
Compound Target Cell Line Activity (IC₅₀/CC₅₀) Reference
B7 A549, H1299 1–4 µM (apoptosis)
16 DU-145 CC₅₀ = 8 µM
Piperazine derivatives MCF-7, Huh7 IC₅₀ = 22–61 µM
Anti-Inflammatory Properties

The compound’s structural motifs enable dual-targeting of inflammatory pathways:

  • Cytokine Modulation : B7 reduces IL-6 and TNF-α levels, critical pro-inflammatory mediators.
  • Enzyme Inhibition : Piperidine derivatives often inhibit kinases like PI3Kγ, which regulate immune responses.
Structural Optimization Strategies

Research prioritizes modifying the benzothiazole and piperidine moieties to enhance selectivity:

  • Substituent Effects :
    • Halogenation : Chloro or trifluoromethyl groups at the 6-position improve metabolic stability and binding affinity.
    • Sulfonyl Groups : Introduction of arylsulfonyl moieties (e.g., 7b , 7c ) enhances solubility and interaction with hydrophobic pockets.
Computational Insights

Docking studies reveal interactions with ATP-binding domains (e.g., PI3Kγ enzyme):

  • Key Interactions :
    • Hydrogen Bonding : Piperidine nitrogen engages in H-bonds with kinase residues.
    • Hydrophobic Contacts : Benzothiazole’s sulfur and aromatic ring interact with apolar regions.

Properties

IUPAC Name

2-(piperidin-3-ylmethoxy)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS.ClH/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOFJRNFUGJHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671439
Record name 2-[(Piperidin-3-yl)methoxy]-1,3-benzothiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-42-9
Record name Benzothiazole, 2-(3-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185319-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Piperidin-3-yl)methoxy]-1,3-benzothiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is characterized by a piperidine moiety linked to a benzothiazole ring. Its structural features suggest interactions with various biological targets, making it a candidate for pharmacological exploration.

The mechanism of action for this compound involves:

  • Hydrophobic Interactions : The piperidine moiety can engage in stable hydrophobic interactions with enzyme catalytic sites.
  • π-π Stacking : The benzothiazole ring can facilitate π-π stacking interactions, influencing enzyme or receptor activity.

These interactions may modulate the function of specific enzymes or receptors, leading to the desired pharmacological effects.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole class, including this compound, exhibit significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study focused on its ability to act as a PPARδ agonist, which is relevant in metabolic syndrome and cancer therapy. The lead compound exhibited an EC50 value of 4.1 nM for hPPARδ, indicating robust agonist activity .

Case Studies

  • Study on PPARδ Agonism :
    • Objective : To evaluate the selectivity and efficacy of this compound as a PPARδ agonist.
    • Findings : The compound demonstrated significant upregulation of high-density lipoprotein cholesterol levels in vivo, suggesting potential cardiovascular benefits alongside its anticancer properties .
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against multi-drug resistant strains.
    • Findings : The compound was effective against resistant strains of Staphylococcus aureus and demonstrated lower MIC values compared to standard antibiotics like ceftriaxone .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine moiety linked to a benzothiazole ring via a methoxy group. The synthesis typically involves the reaction of 2-hydroxybenzothiazole with 3-chloropiperidine under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) as a solvent. The resulting product is then purified and converted to its hydrochloride salt using hydrochloric acid.

Medicinal Chemistry

2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride has been studied for its potential therapeutic effects, particularly in:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. For instance, it has shown superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as an alternative treatment for resistant infections.
  • Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the growth of pancreatic ductal adenocarcinoma (PDAC) cells, with an IC50 value of approximately 9.28 µM. This positions it as a promising candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Mechanism of Action : The piperidine moiety engages in hydrophobic interactions with enzyme catalytic sites, while the benzothiazole ring participates in π-π stacking interactions, modulating enzyme or receptor activity.

Material Science

In addition to its pharmacological applications, this compound serves as a building block in the synthesis of more complex molecules and materials, showcasing versatility in various industrial applications.

Antimicrobial Efficacy

A study evaluating various benzothiazole derivatives highlighted that this compound exhibited remarkable antibacterial activity against MRSA compared to traditional antibiotics. This underscores its potential role in combating antibiotic-resistant bacteria.

Anticancer Potential

In another investigation focused on PDAC models, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell proliferation. This finding suggests avenues for developing new cancer therapies based on this compound's structure.

Data Table: Summary of Key Findings

ApplicationStudy FocusKey Findings
AntimicrobialEfficacy against MRSASuperior antibacterial activity compared to standard antibiotics
AnticancerInhibition of PDACIC50 value of 9.28 µM indicating effective cytotoxicity
Mechanism of ActionInteraction with enzymesHydrophobic and π-π stacking interactions modulate enzyme activity

Comparison with Similar Compounds

Key Observations:

Substituent Position: Meta-substituted derivatives (e.g., 2-(3-aminophenyl)benzothiazole) show reduced activity compared to para-substituted analogs (e.g., 2-(4-aminophenyl)benzothiazole), emphasizing the critical role of substituent orientation .

Heterocyclic Additions : Fusing imidazo rings to benzothiazoles (e.g., imidazo[2,1-b]benzothiazoles) broadens biological activity but may reduce specificity for oncological targets compared to simpler 2-arylbenzothiazoles .

Piperidine vs. Aniline Groups : The piperidin-3-ylmethoxy group in the target compound introduces a basic nitrogen and a flexible alkoxy linker, which may enhance solubility and receptor binding compared to rigid aniline-based analogs .

Preparation Methods

Synthesis of Benzothiazole Derivatives with Piperidine Substitution

A relevant synthetic approach reported involves the N-alkylation of benzothiazole derivatives with piperidine under basic conditions. For example, ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate was synthesized by reacting benzothiazole derivatives with piperidine in the presence of a base such as cesium carbonate in DMF at elevated temperatures (~100 °C) for several hours, yielding the piperidine-substituted benzothiazole derivative in moderate yields (~56%) with high purity (LCMS ~95.7%).

Table 1: Representative Data for Piperidine-Substituted Benzothiazole Synthesis

Compound Reaction Conditions Yield (%) Purity (%) Melting Point (°C)
Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate Piperidine (1.1 eq), Cs2CO3 (1.5 eq), DMF, 100 °C, 3 h 56 95.7 161-162

This method highlights the nucleophilic substitution of the piperidine nitrogen onto the benzothiazole core, which is a crucial step in forming the 2-(piperidin-3-ylmethoxy) moiety.

Hydrochloride Salt Formation

Following the synthesis of the free base, the hydrochloride salt is typically prepared by treatment with concentrated hydrochloric acid under controlled temperatures (0-5 °C) to precipitate the hydrochloride salt. This step enhances the compound's stability and facilitates purification by filtration and washing.

Use of Alkali and Acid in the Cyclization and Salt Formation

A method analogous to the preparation of related benzisoxazole hydrochlorides involves dissolving the piperidine-substituted precursor in an alcohol solvent, adding hydroxylamine hydrochloride, followed by an inorganic base such as potassium hydroxide. The reaction is carried out at mild temperatures (20-65 °C) for an extended period (5-72 hours). After completion, concentrated hydrochloric acid is added dropwise, and the mixture is cooled to 0-5 °C for 1-3 hours to precipitate the hydrochloride salt. The solid is then filtered and washed to yield a high-purity product.

Table 2: Reaction Parameters for Hydrochloride Salt Preparation

Step Reagents/Conditions Temperature (°C) Time
Dissolution Piperidine-substituted precursor in alcohol Ambient -
Addition Hydroxylamine hydrochloride Ambient -
Base addition Potassium hydroxide (inorganic base) 40-45 5-72 hours
Acidification Concentrated hydrochloric acid (dropwise) 0-5 1-3 hours
Filtration and washing Filtration, washing with solvent Ambient -

This approach uses environmentally friendly inorganic bases instead of organic amines, reducing pollution and simplifying purification.

Protection and Functional Group Transformations

In some synthetic routes, the piperidine nitrogen is protected (e.g., N-acetylation) to prevent side reactions during subsequent steps. For example, acetylation with acetic anhydride and pyridine at reflux (140 °C, 2 h) is used to protect the amino group before further functionalization. After the desired transformations, deprotection is performed to yield the free amine, which can then be converted into the hydrochloride salt.

Comparative Analysis of Preparation Methods

Aspect Method A: Direct N-Alkylation (Ref) Method B: Hydroxylamine + Inorganic Base (Ref) Method C: Protection-Deprotection Strategy (Ref)
Reaction Type Nucleophilic substitution Oximation and cyclization with base Acetylation, Friedel-Crafts acylation, hydrolysis
Solvent DMF Alcohol (methanol) Dichloromethane, 1,2-dichloroethane
Base Cesium carbonate Potassium hydroxide Pyridine, triethylamine
Temperature Range 100 °C 20-65 °C 60-140 °C
Reaction Time 3 hours 5-72 hours 2-18 hours
Yield Moderate (~56%) High purity, yield not explicitly stated Variable, depends on step
Environmental Impact Moderate solvent and base use Reduced pollution using inorganic base Use of organic bases and solvents
Final Product Form Free base, followed by salt formation Hydrochloride salt directly precipitated Free base, then salt formation

Research Findings and Notes

  • The use of inorganic bases such as potassium hydroxide in the synthesis and salt formation steps reduces environmental pollution compared to traditional organic amines like triethylamine.

  • N-alkylation of benzothiazole derivatives with piperidine under basic conditions is an effective route to introduce the piperidinyl moiety, which is critical for the biological activity of the compound.

  • Protection of the piperidine nitrogen group prevents side reactions and allows for selective functionalization of the benzothiazole ring, enhancing synthetic flexibility.

  • Hydrochloride salt formation at low temperatures (0-5 °C) ensures high purity and crystallinity of the final product, facilitating isolation and handling.

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride, and how can reaction conditions be optimized to minimize impurities?

Methodological Answer: The synthesis of piperidine-benzothiazole derivatives typically involves multi-step reactions, such as coupling benzothiazole precursors with functionalized piperidine intermediates under specific conditions. For example:

  • Key Steps :
    • Nucleophilic substitution : Reaction of benzothiazole derivatives with piperidinemethanol intermediates in polar aprotic solvents (e.g., DMF or acetonitrile) .
    • Salt formation : Hydrochloride salt formation using HCl gas or aqueous HCl in solvents like ethanol or acetone .
  • Optimization :
    • Solvent selection : Use of two-phase systems (e.g., toluene/water) can reduce dimerization byproducts, improving yields from ~70% to 80% .
    • Temperature control : Maintaining temperatures below 60°C during coupling steps minimizes thermal degradation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Standard analytical techniques include:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases of acetonitrile/water (0.1% TFA) to detect impurities ≤0.1% .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperidine methoxy integration at δ ~3.5–4.0 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆ClN₃OS) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What are the potential mechanisms of action for this compound in modulating neurological targets, and how do structural modifications affect activity?

Methodological Answer: Piperidine-benzothiazole derivatives often interact with CNS targets due to their lipophilic and hydrogen-bonding properties:

  • Targets :
    • Dopamine receptors : The benzothiazole moiety may act as a π-π stacking domain, while the piperidine group facilitates binding to receptor hydrophobic pockets .
    • Monoamine oxidases (MAOs) : The basic nitrogen in piperidine could stabilize enzyme interactions .
  • Structure-Activity Relationships (SAR) :
    • Substitution effects : Adding electron-withdrawing groups (e.g., halogens) to the benzothiazole ring enhances MAO-B inhibition by 2–3× compared to unsubstituted analogs .
    • Piperidine position : 3-Position substitution (vs. 4-position) improves blood-brain barrier permeability due to reduced polarity .

Q. How do stability studies inform storage and handling protocols for this compound under laboratory conditions?

Methodological Answer: Stability data for related compounds suggest:

  • Degradation pathways :
    • Hydrolysis : Susceptibility to aqueous hydrolysis at pH >7, requiring storage in anhydrous environments .
    • Oxidation : Benzothiazole sulfides may oxidize to sulfoxides under light; thus, amber vials and inert atmospheres (N₂/Ar) are recommended .
  • Storage conditions :
    • Temperature : -20°C for long-term storage; room temperature for <6 months .
    • Humidity : Maintain relative humidity <30% to prevent deliquescence .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in activity (e.g., IC₅₀ variations in kinase assays) may arise from:

  • Experimental variables :
    • Assay buffers : Differences in ionic strength (e.g., 50 mM Tris vs. PBS) can alter compound solubility and target binding .
    • Cell lines : Neuronal SH-SY5Y vs. HEK293 cells may express varying receptor isoforms .
  • Resolution strategies :
    • Dose-response normalization : Use internal standards (e.g., staurosporine for kinase assays) to calibrate activity .
    • Meta-analysis : Compare data across ≥3 independent studies with standardized protocols (e.g., NIH Assay Guidance Manual) .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Software :
    • SwissADME : Predicts logP (~2.5), topological polar surface area (~60 Ų), and blood-brain barrier penetration (BBB+) .
    • AutoDock Vina : Models binding affinities to targets like 5-HT₆ receptors (estimated ΔG = -9.2 kcal/mol) .
  • Validation :
    • In vitro-in silico correlation : Compare predicted CYP450 metabolism (e.g., CYP3A4) with microsomal stability assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride
Reactant of Route 2
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2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride

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